![molecular formula C11H20ClN3O B3049029 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride CAS No. 1909305-95-8](/img/structure/B3049029.png)
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Overview
Description
The compound “4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride” is a chemical compound with a complex structure. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact properties and uses of this specific compound are not widely documented in the literature.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a piperidine ring, which is attached to an oxadiazole ring via a methylene (-CH2-) group . The oxadiazole ring is substituted at the 3-position with a propyl group .Scientific Research Applications
Anti-Infective Agents
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride: has shown promise as an anti-infective agent. Researchers have synthesized various substituted 1,2,4-oxadiazoles with activities against bacteria, viruses, and parasites. These compounds represent a potential solution to combat infectious diseases such as tuberculosis, malaria, and nosocomial infections . The hydrogen bond acceptor properties of oxadiazoles contribute to their efficacy.
Antiviral Activity
The compound’s structure suggests potential antiviral properties. Researchers have explored its effects against viral pathogens, including severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2). Investigating its mode of action and interactions with viral proteins could lead to novel therapeutic strategies .
Leishmaniasis Treatment
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, remains a global health concern. Some 1,2,4-oxadiazoles exhibit anti-leishmanial activity. Further studies on this compound’s efficacy against Leishmania species are warranted .
Hybrid Drug Development
Given the rise of antibiotic resistance, there’s a pressing need for new hybrid drugs4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride could serve as a scaffold for designing hybrid molecules that target resistant microorganisms .
Drug Discovery
Oxadiazoles, including this compound, are versatile scaffolds in drug discovery. Their synthetic accessibility and diverse pharmacophores make them attractive for medicinal chemists. Researchers can explore modifications to enhance bioactivity and optimize drug-like properties .
Synthetic Strategies
Understanding the synthetic routes to 1,2,4-oxadiazoles is crucial. Researchers have employed various methods, including microwave-assisted synthesis, to achieve high yields and shorter reaction times . These strategies contribute to the development of novel derivatives.
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
Some 1,2,4-oxadiazoles have been studied for their interaction with trypanosoma cruzi cysteine protease cruzain
Biochemical Pathways
Some related compounds, such as [4- (3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids, have been suggested as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β)
Result of Action
Some 1,2,4-oxadiazoles have shown antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . .
properties
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-propyl-1,2,4-oxadiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-2-3-10-13-11(15-14-10)8-9-4-6-12-7-5-9;/h9,12H,2-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYZMHJJUKWJAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CC2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride | |
CAS RN |
1909305-95-8 | |
Record name | Piperidine, 4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909305-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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